4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)-2-ethoxyphenyl acetate
Description
This compound is a hexahydroquinoline derivative featuring a cyano group at position 3, a methyl group at position 2, a phenyl substituent at position 7, and an ethoxy-substituted phenyl acetate moiety at position 4 of the quinoline core. Its molecular formula is C₂₈H₂₇N₂O₄, with an average molecular mass of 455.53 g/mol.
Properties
IUPAC Name |
[4-(3-cyano-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinolin-4-yl)-2-ethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-4-32-25-14-19(10-11-24(25)33-17(3)30)26-21(15-28)16(2)29-22-12-20(13-23(31)27(22)26)18-8-6-5-7-9-18/h5-11,14,20,26,29H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJRZILBSNBMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CC(C3)C4=CC=CC=C4)C)C#N)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386450 | |
| Record name | ST50249534 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5707-94-8 | |
| Record name | ST50249534 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.44 g/mol. The presence of the cyano group, as well as the hexahydroquinoline structure, suggests potential interactions with various biological targets.
Anticancer Potential
Research indicates that compounds with similar structures to 4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)-2-ethoxyphenyl acetate exhibit significant anticancer properties. For instance, studies on tetrahydroquinoline derivatives have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of the cyano group is believed to enhance the lipophilicity and membrane permeability of the molecule, facilitating its entry into microbial cells .
Anti-inflammatory Effects
In vitro studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:
| Compound Variation | Biological Activity | Remarks |
|---|---|---|
| Tetrahydroquinoline derivatives | Anticancer | Induces apoptosis in cancer cells |
| Cyano-substituted variants | Antimicrobial | Enhanced membrane penetration |
| Ethoxyphenyl esters | Anti-inflammatory | Reduces cytokine production |
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of tetrahydroquinoline compounds revealed that modifications at the 3-position significantly increased cytotoxicity against breast cancer cell lines. The introduction of a cyano group was particularly effective in enhancing activity due to increased electron-withdrawing properties .
- Antimicrobial Evaluation : In a comparative study involving various substituted quinolines, it was found that compounds with ethoxy groups exhibited superior antibacterial activity against Staphylococcus aureus and E. coli .
- Inflammation Model : In an animal model of induced inflammation, administration of a related compound showed a marked reduction in paw edema compared to controls, indicating potential therapeutic benefits for inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research indicates that derivatives of hexahydroquinolines exhibit significant antitumor properties. The compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies have shown that modifications to the quinoline structure can enhance cytotoxicity against specific tumor types .
- Antimicrobial Properties : Compounds similar to this one have demonstrated antibacterial and antifungal activities. The presence of the cyano group is believed to contribute to these effects by disrupting microbial cell membranes or interfering with metabolic pathways .
- Anti-inflammatory Effects : There is evidence suggesting that hexahydroquinoline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. This property makes them potential candidates for treating inflammatory diseases such as arthritis and colitis .
Pharmacological Insights
- CNS Activity : Some studies have indicated that compounds with similar structures can exhibit neuroprotective effects and may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress .
- Analgesic Effects : The compound's potential as an analgesic has been explored in preclinical models, showing promise in pain management through mechanisms that may involve opioid receptor modulation .
Material Science Applications
- Polymer Chemistry : The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials applications .
- Nanotechnology : The compound has potential applications in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles is being investigated for improving the efficacy of existing drugs .
Case Study 1: Antitumor Activity
In a study published in 2023, researchers synthesized various derivatives based on the hexahydroquinoline structure and tested their cytotoxic effects on human breast cancer cells (MCF-7). Results showed that specific modifications significantly increased cell death rates compared to standard chemotherapeutics.
Case Study 2: Neuroprotective Effects
A 2022 study explored the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated that treatment with the compound led to reduced dopaminergic neuron degeneration and improved motor function scores compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
Key structural analogs differ in substituents on the phenyl acetate group or the quinoline core. Below is a comparative analysis based on the evidence:
Key Comparative Insights
- Substituent Effects on Bioactivity: The cyano group in the target compound and Analog 1 may enhance binding affinity to enzymes like kinases or cytochrome P450 isoforms compared to carboxylate esters in Analogs 2–4 . Ethoxy vs. Methoxy: The ethoxy group in the target compound likely confers greater metabolic stability than methoxy groups due to reduced susceptibility to oxidative demethylation .
Molecular Mass and Solubility :
- Analogs with bulkier substituents (e.g., cyclohexyl in Analog 3) exhibit higher molecular masses (>500 g/mol), which may limit solubility in aqueous systems .
- The target compound’s moderate mass (455.53 g/mol) balances lipophilicity and solubility, making it a more viable candidate for drug development .
Research Findings and Gaps
- Synthetic Accessibility : Analog 1 (methoxy variant) has been more extensively synthesized and characterized, with ChemSpider data available (ID: 2384600) . The target compound’s ethoxy variant, however, lacks detailed synthetic protocols in the provided evidence.
- Biological Data: None of the compounds in the evidence include explicit pharmacological or toxicological data. Further studies are needed to evaluate their efficacy in disease models.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)-2-ethoxyphenyl acetate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Imine Formation : React a substituted benzaldehyde (e.g., phenylaldehyde derivatives) with a primary amine under acidic conditions to form an imine intermediate .
Cyclization : Treat the imine with a cyclohexanone derivative (e.g., 5-oxo-hexahydroquinoline precursors) in the presence of catalysts like acetic acid or Lewis acids to construct the hexahydroquinoline core .
Functionalization : Introduce the ethoxyphenyl acetate group via nucleophilic substitution or esterification, ensuring regioselectivity by controlling reaction temperature and solvent polarity (e.g., DMF or THF) .
- Validation : Monitor reaction progress using TLC and HPLC, and confirm purity via NMR and mass spectrometry.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns .
- Spectroscopy : Use / NMR to identify proton environments and substituent effects. IR spectroscopy can detect functional groups like cyano (–CN) and ester (–COO–) .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties, such as HOMO-LUMO gaps, and correlate with reactivity .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at the 3-cyano, 2-methyl, or ethoxyphenyl positions to assess their impact on bioactivity (e.g., replacing –CN with –NO or altering phenyl ring substituents) .
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC/EC) .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins, prioritizing key residues for mutagenesis studies .
Q. What strategies resolve contradictions in reported biological data for hexahydroquinoline derivatives?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) and use validated cell lines .
- Purity Analysis : Employ HPLC-MS to rule out impurities (>98% purity threshold) and quantify degradation products .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .
Q. How can researchers optimize reaction yields and scalability for industrial-grade synthesis?
- Methodological Answer :
- Process Chemistry : Use flow chemistry to enhance heat/mass transfer during cyclization, reducing side reactions .
- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for recyclability and compare with homogeneous alternatives (e.g., p-TsOH) .
- Scale-Up Analysis : Perform kinetic studies (e.g., Eyring plots) to identify rate-limiting steps and optimize solvent systems (e.g., switch from DCM to toluene for safer scaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
